Enolicam sodium

Description

BenchChem offers high-quality Enolicam sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Enolicam sodium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

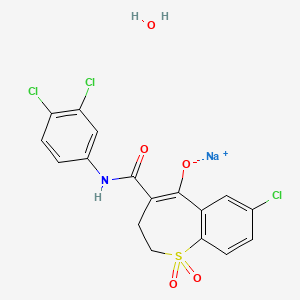

CAS No. |

73574-69-3 |

|---|---|

Molecular Formula |

C17H11Cl3NNaO4S |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

sodium;7-chloro-4-[(3,4-dichlorophenyl)carbamoyl]-1,1-dioxo-2,3-dihydro-1λ6-benzothiepin-5-olate |

InChI |

InChI=1S/C17H12Cl3NO4S.Na/c18-9-1-4-15-12(7-9)16(22)11(5-6-26(15,24)25)17(23)21-10-2-3-13(19)14(20)8-10;/h1-4,7-8,22H,5-6H2,(H,21,23);/q;+1/p-1 |

InChI Key |

DBAQZKACATZPLT-UHFFFAOYSA-M |

SMILES |

C1CS(=O)(=O)C2=C(C=C(C=C2)Cl)C(=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)[O-].O.[Na+] |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C=C(C=C2)Cl)C(=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)[O-].[Na+] |

Synonyms |

CGS 5391B CGS-5391B enolicam enolicam, sodium salt |

Origin of Product |

United States |

Enolicam Sodium Anhydrous: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enolicam sodium anhydrous is the anhydrous sodium salt of enolicam, a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. Like other oxicams, it exhibits anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action is primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the inhibition of lipoxygenase (LOX), which in turn reduces the synthesis of pro-inflammatory prostaglandins and leukotrienes. This technical guide provides a detailed overview of the known chemical properties of enolicam sodium anhydrous, experimental protocols for its characterization, and a visualization of its mechanism of action. Due to the limited availability of specific experimental data for enolicam sodium anhydrous, this guide also incorporates data from the broader oxicam class to provide a comprehensive physicochemical context.

Chemical and Physical Properties

Enolicam Sodium Anhydrous

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃N₂NaO₄ | [1] |

| Molecular Weight | 308.27 g/mol | [1] |

| Chemical Structure | A fused bicyclic system with a sodium ion coordinated to the enolate oxygen. | [1] |

| SMILES Notation | [Na+].O=C1C=CC@HC3=CC=CC=C3N2C1=O | [1] |

| InChI Key | VQYXKWKOTJAORX-QHCPKFOISA-M | [1] |

| Mechanism of Action | Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and trapping of oxygen radicals. | [1] |

Physicochemical Context from the Oxicam Class

Oxicams are characterized as weak acids with pKa values typically ranging from 3 to 6.[2][3] Their solubility in aqueous media is generally low.[4]

| Property | General Value for Oxicams | Source |

| pKa | 3 - 6 | [2][3] |

| Solubility | Generally poorly soluble in water. | [4] |

| Melting Point | Varies among different oxicams (e.g., Piroxicam: ~198-200 °C, Meloxicam: ~254 °C). |

Mechanism of Action: Signaling Pathways

Enolicam sodium anhydrous exerts its anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and lipoxygenase (LOX).

Cyclooxygenase (COX) Pathway Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] Enolicam, being an oxicam, is a non-selective inhibitor of both COX isoforms.[7]

Caption: Inhibition of the Cyclooxygenase (COX) pathway by Enolicam Sodium Anhydrous.

Lipoxygenase (LOX) Pathway Inhibition

The lipoxygenase (LOX) pathway is another major route for the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent mediators of inflammation and allergic responses.[8][9]

Caption: Inhibition of the Lipoxygenase (LOX) pathway by Enolicam Sodium Anhydrous.

Experimental Protocols

This section outlines the general methodologies for determining the key chemical properties of a pharmaceutical compound like enolicam sodium anhydrous.

Synthesis of Enolicam Sodium Anhydrous

A general synthetic route for enolicam sodium anhydrous has been described and involves a multi-step process.[1]

Caption: General synthetic workflow for Enolicam Sodium Anhydrous.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

-

Preparation: An excess amount of enolicam sodium anhydrous is added to a known volume of the solvent (e.g., water, ethanol, buffer solutions of different pH) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Analysis: The concentration of enolicam sodium anhydrous in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used and accurate method for pKa determination.

Protocol:

-

Sample Preparation: A precise amount of enolicam sodium anhydrous is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

Stability Testing (Accelerated Stability Study)

Accelerated stability studies are performed to predict the shelf-life of a drug substance.

Protocol:

-

Sample Storage: Samples of enolicam sodium anhydrous are stored under accelerated conditions of high temperature (e.g., 40 °C) and high relative humidity (e.g., 75% RH).

-

Time Points: Aliquots of the stored samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

-

Analysis: The samples are analyzed for the appearance of degradation products and any change in the concentration of the active pharmaceutical ingredient (API) using a stability-indicating analytical method, such as HPLC or LC-MS. Physical properties are also monitored.

Research Applications

Enolicam sodium anhydrous is utilized in various research contexts:

-

Chemical Research: It serves as a model compound for investigating oxidation and substitution reactions.

-

Biological Research: Its anti-inflammatory properties and ability to scavenge oxygen radicals are subjects of investigation.

-

Medical Research: There is exploration into its potential therapeutic applications for conditions such as osteoarthritis and traumatic shock.[1]

Conclusion

Enolicam sodium anhydrous is a non-steroidal anti-inflammatory drug of the oxicam class with a mechanism of action centered on the inhibition of COX and LOX enzymes. While specific quantitative data on its physicochemical properties are limited, its characteristics can be inferred from the well-studied oxicam family. The experimental protocols outlined in this guide provide a framework for the detailed chemical characterization of this compound. Further research is warranted to establish a complete physicochemical profile of enolicam sodium anhydrous to support its potential development and application in pharmaceutical sciences.

References

- 1. Enolicam sodium anhydrous | 59756-39-7 | Benchchem [benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Interaction of Oxicam Derivatives with the Artificial Models of Biological Membranes—Calorimetric and Fluorescence Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Oxicam - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Enolicam Sodium: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of enolicam sodium, a non-steroidal anti-inflammatory drug (NSAID). The document details the multi-step synthetic pathway, comprehensive analytical characterization methodologies, and the compound's mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Synthesis of Enolicam Sodium

The synthesis of enolicam sodium is a multi-step process involving several key chemical transformations. The overall workflow is depicted in the diagram below.

Enolicam Sodium: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enolicam sodium belongs to the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs). Its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of enolicam sodium, with a focus on its interaction with key inflammatory pathways. Quantitative data for representative oxicams are presented, alongside detailed experimental protocols for pertinent assays. Visualizations of the core signaling pathways are provided to facilitate a comprehensive understanding.

Core Mechanism of Action: Cyclooxygenase Inhibition

The principal mechanism of action for enolicam sodium and other oxicams is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1] By blocking the active site of COX enzymes, oxicams prevent the synthesis of prostaglandins, thereby reducing inflammation and alleviating pain.

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the inhibitory action of enolicam sodium.

Quantitative Data: COX Inhibition

The inhibitory potency of oxicams against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). Below is a summary of IC50 values for representative oxicams.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |

| Piroxicam | 0.76 | 8.99 | 11.8 |

| Meloxicam | 9.9 | 1.5 | 0.15 |

| Tenoxicam | 1.5 | 1.1 | 0.73 |

Note: A lower selectivity ratio indicates a higher selectivity for COX-2.

Modulation of Downstream Signaling Pathways

Beyond direct COX inhibition, the anti-inflammatory effects of enolicam sodium are also mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Enolicam sodium, by reducing prostaglandin levels, can indirectly attenuate the activation of the NF-κB pathway.

References

A Technical Guide to Cyclooxygenase Inhibition by Enolicam Sodium Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action for enolicam sodium derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The term "enolicam sodium" refers to the sodium salt form of oxicam derivatives, a class of enolic acid compounds. This document focuses on two prominent members of this class: Piroxicam and Meloxicam. It details their inhibitory effects on cyclooxygenase (COX) enzymes, presenting quantitative inhibitory data, outlining common experimental protocols for assessing COX inhibition, and visualizing the relevant biochemical pathways. The primary mechanism of these agents involves the blockage of COX-1 and COX-2 enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[1][2] While both drugs inhibit these isoforms, Meloxicam exhibits a notable preferential inhibition of COX-2, which has significant clinical implications for its gastrointestinal safety profile.[3][4]

Introduction: The Enolicam Class and Cyclooxygenase

Enolicam derivatives, such as Piroxicam and Meloxicam, are potent NSAIDs used to manage pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[5][6] Their therapeutic effects are a direct result of inhibiting the activity of cyclooxygenase enzymes.[2]

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that mediate essential physiological functions, including protecting the gastrointestinal lining and facilitating platelet aggregation.[1]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation.[3] Its products, prostaglandins, are significant contributors to the inflammatory response and pain signaling.[7]

The clinical efficacy of an NSAID is linked to its inhibition of COX-2, while common side effects, particularly gastrointestinal issues, are often attributed to the concurrent inhibition of COX-1.[4] Therefore, the relative selectivity of an NSAID for COX-2 over COX-1 is a critical parameter in drug development and clinical use. Meloxicam is recognized as a COX-2 preferential inhibitor, whereas Piroxicam is a non-selective inhibitor of both isoforms.[3][8]

Mechanism of Cyclooxygenase Inhibition

Enolicams exert their anti-inflammatory effect by entering the hydrophobic channel of the COX enzyme, where the active site is located.[9] By binding within this site, they prevent the substrate, arachidonic acid, from being converted into the unstable intermediate, Prostaglandin G2 (PGG2), the first step in the synthesis of prostaglandins and thromboxanes.[9][10]

While many NSAIDs containing a carboxylic acid group form an ion pair with the Arg-120 residue at the base of the active site, some inhibitors can bind in an inverted orientation, interacting with Tyr-385 and Ser-530.[11][12] This blockage effectively curtails the production of pro-inflammatory prostaglandins like PGE2, leading to reduced inflammation, pain, and fever.[1][2]

Quantitative Inhibitory Activity

The inhibitory potency of enolicam derivatives is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 and COX-2 is used to determine the selectivity of the compound.

The following table summarizes the IC50 values for Piroxicam and Meloxicam from an in vitro study using human peripheral monocytes.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Piroxicam | 47 | 25 | 1.9 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Data sourced from a study using human peripheral monocytes stimulated with or without lipopolysaccharide (LPS) to induce COX-2 expression.[8] |

Signaling Pathway: Arachidonic Acid Cascade

The inhibition of COX enzymes by enolicam sodium derivatives interrupts the arachidonic acid cascade. The following diagram illustrates this biochemical pathway.

Caption: The Arachidonic Acid signaling pathway and points of inhibition by enolicam sodium.

Experimental Protocols for COX Inhibition Assays

Determining the IC50 values for COX inhibitors can be achieved through various in vitro methods. Below are detailed methodologies for two common approaches: a colorimetric inhibitor screening assay and a whole blood assay.

Recombinant Enzyme Colorimetric Assay

This method measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.[13]

Materials:

-

Recombinant ovine or human COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Test compound (Enolicam derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Arachidonic acid (substrate)

-

Colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

96-well microplate and plate reader

Protocol:

-

Plate Preparation: Add 150 µL of Assay Buffer and 10 µL of Heme to all wells of a 96-well plate.

-

Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells. For background control wells, add an equivalent volume of buffer instead of the enzyme.

-

Inhibitor Addition: Add 10 µL of the test compound at various concentrations to the inhibitor wells. For 100% activity control wells, add 10 µL of the solvent (e.g., DMSO).

-

Pre-incubation: Incubate the plate for 5-10 minutes at 25°C or 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the colorimetric substrate solution, followed immediately by 20 µL of arachidonic acid solution to all wells.

-

Measurement: Incubate the plate for 2-5 minutes at 25°C. Read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD).

-

Calculation: Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition against the log concentration of the inhibitor and use a suitable curve-fitting model (e.g., four-parameter logistic) to determine the IC50 value.[14]

Human Whole Blood Assay (hWBA)

This ex vivo assay is considered more physiologically relevant as it measures COX inhibition in a complex biological matrix.[15]

Materials:

-

Freshly drawn human blood with an anticoagulant (e.g., heparin)

-

Test compound (Enolicam derivative)

-

Lipopolysaccharide (LPS) to induce COX-2 expression

-

Calcium ionophore (e.g., A23187) or serum to stimulate COX-1 activity

-

Prostaglandin E2 (PGE2) or Thromboxane B2 (TXB2) EIA Kit (ELISA)

-

Centrifuge and incubator

Protocol:

-

Compound Incubation: Aliquot whole blood into tubes. Add the test compound at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

COX-2 Induction and Stimulation: To measure COX-2 inhibition, add LPS (e.g., 10 µg/mL) to the blood samples and incubate for 24 hours at 37°C to induce COX-2 expression.

-

COX-1 Stimulation: To measure COX-1 inhibition, allow a separate set of blood samples (without LPS) to clot for 1 hour at 37°C, which stimulates platelet COX-1 to produce TXB2.

-

Plasma/Serum Separation: After incubation, centrifuge the samples to separate plasma (for PGE2 measurement from LPS-stimulated blood) or serum (for TXB2 measurement from clotted blood).

-

Quantification: Measure the concentration of PGE2 (as an indicator of COX-2 activity) or TXB2 (as an indicator of COX-1 activity) in the plasma/serum samples using a validated EIA (ELISA) kit according to the manufacturer's instructions.

-

Calculation: Determine the percent inhibition of PGE2 or TXB2 production at each drug concentration compared to the vehicle control. Calculate the IC50 values as described previously.

Experimental Workflow Visualization

The following diagram outlines the general workflow for an in vitro COX inhibition screening assay.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Meloxicam, a COX-2 Preferential Nonsteroidal Anti-Inflammatory [medscape.com]

- 4. Meloxicam: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. drugs.com [drugs.com]

- 7. ajmc.com [ajmc.com]

- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxicams, a Class of NSAIDs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academicjournals.org [academicjournals.org]

- 14. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]

- 15. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

Enolicam Sodium: A Technical Overview of its Dual Cyclooxygenase and Lipoxygenase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enolicam sodium, also known by its developmental code CGS-5391B, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class.[1] Structurally, it is a derivative of enolic acid.[2] A key characteristic of enolicam sodium is its mechanism of action, which involves the dual inhibition of two key enzyme families in the inflammatory pathway: cyclooxygenases (COX) and lipoxygenases (LOX).[2] This dual inhibitory action theoretically offers a broad-spectrum anti-inflammatory effect by simultaneously blocking the production of prostaglandins and leukotrienes, both of which are critical mediators of inflammation.[2] While the COX-inhibiting properties of NSAIDs are well-documented, this technical guide will focus specifically on the available scientific information regarding the lipoxygenase inhibition of enolicam sodium.

Quantitative Data on the Bioactivity of Enolicam Sodium

The publicly available scientific literature provides limited quantitative data specifically detailing the in vitro potency of enolicam sodium as a lipoxygenase inhibitor, such as IC50 or Ki values. However, some studies have utilized enolicam sodium at specific concentrations in preclinical models, providing an indication of its biological activity.

| Compound | Model System | Concentration / Dosage | Observed Effect | Reference |

| Enolicam Sodium (CGS-5391B) | Traumatic shock model (rats) | 2.5 mg/kg (in vivo) | Significantly improved survival time and suppressed plasma myocardial depressant factor (MDF) accumulation. | [3] |

| Enolicam Sodium (CGS-5391B) | Ventilated and perfused rabbit lungs | 35 µM (ex vivo) | Blocked the increase in lung perfusion pressure induced by amiodarone. | [4] |

For the purpose of comparison, the following table summarizes the lipoxygenase inhibitory activities of other, more extensively studied NSAIDs. It is crucial to note that these values are not directly representative of enolicam sodium's potency but serve to provide a contextual understanding of lipoxygenase inhibition by other anti-inflammatory compounds.

| Compound | Lipoxygenase Isozyme | IC50 Value (µM) | Reference |

| Naproxen | 15-LOX | 3.52 ± 0.08 | [5] |

| Aspirin | 15-LOX | 4.62 ± 0.11 | [5] |

| Acetaminophen | 15-LOX | 6.52 ± 0.14 | [5] |

| Ketoprofen | 15-LOX | 24.8 ± 0.24 | [5] |

| Diclofenac | 15-LOX | 39.62 ± 0.27 | [5] |

| Piroxicam | 15-LOX | 62.6 ± 2.15 | [5] |

Experimental Protocols

While a specific, detailed experimental protocol for testing the lipoxygenase inhibition of enolicam sodium is not available in the reviewed literature, a general methodology for assessing the inhibitory activity of compounds against lipoxygenase can be described. The following is a representative protocol based on common practices in the field.

General Protocol for In Vitro Lipoxygenase Inhibition Assay

1. Materials and Reagents:

-

Lipoxygenase enzyme (e.g., soybean 15-LOX, human 5-LOX)

-

Arachidonic acid (substrate)

-

Test compound (Enolicam Sodium)

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Spectrophotometer

2. Procedure:

-

Enzyme Preparation: A stock solution of the lipoxygenase enzyme is prepared in the buffer solution to a desired concentration.

-

Incubation: The enzyme solution is pre-incubated with various concentrations of enolicam sodium (or a vehicle control) for a specific duration at a controlled temperature (e.g., 10 minutes at 25°C).

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to the enzyme-inhibitor mixture.

-

Detection: The formation of the hydroperoxy fatty acid product is monitored by measuring the increase in absorbance at a specific wavelength (typically 234 nm) using a spectrophotometer.

-

Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence of enolicam sodium to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanism of Action

Enolicam sodium exerts its anti-inflammatory effects by intervening in the arachidonic acid cascade. This cascade is a major metabolic pathway that produces a wide range of biologically active lipids, collectively known as eicosanoids, which are involved in inflammation, immunity, and other physiological processes.[6] The two primary enzymatic pathways in the arachidonic acid cascade are the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[6]

The COX pathway leads to the production of prostaglandins and thromboxanes, while the LOX pathway is responsible for the synthesis of leukotrienes and lipoxins.[6] Enolicam sodium's dual inhibitory action on both COX and LOX enzymes results in a reduction of the synthesis of pro-inflammatory mediators from both pathways.

Below are diagrams illustrating the arachidonic acid cascade, a general experimental workflow for lipoxygenase inhibition assays, and the logical relationship of enolicam sodium's dual inhibition.

References

- 1. Soybean lipoxygenase inhibition by nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enolicam sodium anhydrous | 59756-39-7 | Benchchem [benchchem.com]

- 3. Inhibitors of lipoxygenase products improve survival in traumatic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. amiodarone pulmonary toxicity: Topics by Science.gov [science.gov]

- 5. Identification of NSAIDs as lipoxygenase inhibitors through highly sensitive chemiluminescence method, expression analysis in mononuclear cells and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

Enolicam Sodium: A Technical Guide on its Efficacy as an Oxygen Radical Scavenger

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enolicam sodium, a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, is primarily recognized for its inhibition of cyclooxygenase (COX) enzymes.[1][2] However, emerging research highlights its significant role as a potent scavenger of oxygen radicals, contributing to its anti-inflammatory and cytoprotective effects. This technical guide provides an in-depth analysis of the mechanisms, quantitative efficacy, and experimental evaluation of enolicam sodium as an oxygen radical scavenger. It details the molecular pathways it modulates and provides standardized protocols for its assessment, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction: Beyond Cyclooxygenase Inhibition

Reactive Oxygen Species (ROS), including hydroxyl radicals (•OH), superoxide anions (O₂•⁻), and peroxyl radicals (LOO•), are highly reactive molecules generated during normal cellular metabolism and inflammatory processes.[3][4] An imbalance between ROS production and the body's antioxidant defenses leads to oxidative stress, a condition implicated in the pathogenesis of numerous inflammatory diseases, such as arthritis and traumatic shock.[1][5]

Enolicam sodium, a salt derivative of enolic acid, is structurally designed to combat inflammation.[1] While its primary anti-inflammatory mechanism involves the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins and leukotrienes, its ability to directly trap and neutralize oxygen radicals is a critical, complementary aspect of its therapeutic action.[1] This dual functionality positions enolicam sodium as a compound of interest for mitigating inflammation-driven oxidative damage.

Mechanism of Action as an Oxygen Radical Scavenger

The radical-scavenging properties of enolicam sodium are attributed to its enolic acid scaffold. The phenolic and enolic hydroxyl groups within its structure are capable of donating hydrogen atoms to unstable free radicals, thereby neutralizing them and terminating the oxidative chain reactions.[6]

Enolicam sodium has demonstrated efficacy against several key ROS:

-

Hydroxyl Radical (•OH) Scavenging: The hydroxyl radical is the most destructive ROS, capable of damaging virtually all biomolecules.[7] NSAIDs, including those from the oxicam family, have been shown to be effective scavengers of •OH.[8][9] This action is crucial for preventing damage to critical structures like hyaluronic acid in synovial fluid and cellular membranes.[8]

-

Superoxide Anion (O₂•⁻) Scavenging: The superoxide anion is a primary ROS generated by cellular enzymes like NADPH oxidase, particularly during phagocytosis.[3][10] While superoxide dismutase (SOD) is the body's natural defense, exogenous scavengers like enolicam sodium can supplement this activity, reducing the overall burden of superoxide radicals.[4][10]

-

Peroxyl Radical (LOO•) Quenching: Peroxyl radicals are key intermediates in lipid peroxidation, a process that damages cell membranes and generates cytotoxic byproducts. Enolicam sodium can interrupt this cascade by quenching aqueous peroxyl radicals, thereby protecting membrane integrity.[8][11]

The following diagram illustrates the central role of ROS in cellular damage and the primary enzymatic defenses.

The following diagram outlines the dual anti-inflammatory and antioxidant mechanism of enolicam sodium.

Quantitative Data on Radical Scavenging Activity

Quantitative assessment of scavenging activity is crucial for comparing the potency of different compounds. Data for the closely related oxicam, tenoxicam, provides a strong indication of the efficacy expected from enolicam sodium.

| Radical Species | Assay Method | Efficacy Metric | Value (for Tenoxicam) | Reference |

| Hydroxyl Radical (•OH) | Electron Spin Resonance (ESR) Spectroscopy | IC₅₀ | 56.7 µM | [8] |

| Hyaluronic Acid Depolymerization | Inhibition | >80% at 15 µM | [8] | |

| Phosphatidylcholine Liposome Peroxidation | IC₅₀ | 10 µM | [8] | |

| Reaction Rate Constant with •OH | k | ~10¹⁰ M⁻¹s⁻¹ | [8] | |

| Superoxide Anion (O₂•⁻) | PMS/NADH System | IC₅₀ | Not specified, but active | [8] |

| Peroxyl Radical (LOO•) | Azo-initiator (ABAP) Induced Peroxidation | Inhibition | Dose-dependent (1-5 µM) | [8] |

Note: IC₅₀ represents the concentration required to inhibit 50% of the radical activity.

Detailed Experimental Protocols

The evaluation of enolicam sodium's radical scavenging properties involves specific in vitro cell-free and cell-based assays.

Protocol: Hydroxyl Radical Scavenging by ESR Spectroscopy

This method provides direct evidence and quantification of •OH scavenging.

-

Reagent Preparation:

-

Phosphate Buffer (50 mM, pH 7.4).

-

Spin Trap: 5,5-dimethyl-1-pyrroline N-oxide (DMPO).

-

Fenton Reagents: H₂O₂ and a ferrous salt (e.g., FeSO₄).

-

Enolicam Sodium solutions at various concentrations.

-

-

Reaction Mixture:

-

In an ESR-grade capillary tube, combine the phosphate buffer, DMPO, and the Fenton reagents.

-

Add the desired concentration of enolicam sodium or a vehicle control.

-

-

ESR Measurement:

-

Immediately place the tube in the cavity of an ESR spectrometer.

-

Record the spectrum. The •OH radical reacts with DMPO to form a stable DMPO-OH adduct, which produces a characteristic 1:2:2:1 quartet signal.

-

-

Data Analysis:

-

Quantify the signal intensity of the DMPO-OH adduct in the presence and absence of enolicam sodium.

-

Calculate the percentage inhibition of the signal and determine the IC₅₀ value.

-

Protocol: Inhibition of Lipid Peroxidation

This assay assesses the ability of enolicam sodium to protect biological membranes from oxidative damage.

-

Substrate Preparation:

-

Prepare a suspension of phosphatidylcholine liposomes or isolated cell membranes (e.g., erythrocyte ghosts) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

-

Initiation of Peroxidation:

-

Add an initiator of lipid peroxidation. This can be a free radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) or a system that generates •OH (Fenton reaction).

-

Incubate the mixture at 37°C with various concentrations of enolicam sodium or a vehicle control.

-

-

Quantification of Peroxidation:

-

Stop the reaction by adding a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).

-

Heat the samples (e.g., 95°C for 30-60 minutes) to allow the reaction between TBA and malondialdehyde (MDA), a byproduct of lipid peroxidation, to form a pink chromogen.

-

Cool the samples and centrifuge to remove any precipitate.

-

-

Data Analysis:

-

Measure the absorbance of the supernatant at ~532 nm.

-

Calculate the percentage inhibition of MDA formation and determine the IC₅₀ value.[11]

-

References

- 1. Enolicam sodium anhydrous | 59756-39-7 | Benchchem [benchchem.com]

- 2. Oxicams, a Class of NSAIDs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-salt intake enhances superoxide activity in eNOS knockout mice leading to the development of salt sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potentials of superoxide dismutase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scavenging of free radicals by tenoxicam: a participating mechanism in the antirheumatic/antiinflammatory efficacy of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxyl radical scavenging activity of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Applications and Mechanisms of Superoxide Dismutase in Medicine, Food, and Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aml.iaamonline.org [aml.iaamonline.org]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Enolicam Sodium

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific pharmacokinetic and pharmacodynamic data for enolicam sodium is limited in publicly available literature. Therefore, this guide provides a comprehensive overview of its known characteristics and utilizes data from structurally and functionally related oxicam-class drugs, such as tenoxicam and meloxicam, as representative examples to illustrate the core principles of its action and disposition in the body.

Introduction

Enolicam sodium is the sodium salt of enolicam, a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class.[1][2][3] Like other oxicams, it is a weak enolic acid structurally distinct from other NSAID classes such as salicylates or propionic acid derivatives.[2][3] Its primary therapeutic applications are centered around its anti-inflammatory, analgesic, and antipyretic properties, making it a candidate for treating conditions like osteoarthritis and other inflammatory disorders.[4][5]

The core mechanism of action for the oxicam class involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3][6] Enolicam sodium has been noted for its dual inhibition of both cyclooxygenase and lipoxygenase pathways, as well as an ability to trap oxygen radicals, which contributes to its anti-inflammatory and tissue-protective effects.[4]

Pharmacodynamics: Mechanism of Action

The primary pharmacodynamic effect of enolicam sodium is the reduction of inflammation, pain, and fever. This is achieved predominantly through the inhibition of the COX enzymes, COX-1 and COX-2.[3][6]

-

COX-1 is a constitutively expressed enzyme found in most tissues, including the stomach lining and kidneys. It is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and regulate renal blood flow.[6]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory mediators. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[6][7]

By inhibiting these enzymes, enolicam sodium blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes involved in the inflammatory cascade.[3] While many traditional NSAIDs are non-selective, some oxicams, like meloxicam, show a preferential inhibition of COX-2 over COX-1, which is a strategy to reduce gastrointestinal side effects.[7]

Signaling Pathway

The mechanism of action can be visualized as the inhibition of the arachidonic acid cascade.

Caption: Inhibition of COX-1 and COX-2 by Enolicam Sodium in the Arachidonic Acid Pathway.

Pharmacokinetics: ADME Profile

The pharmacokinetics of NSAIDs, particularly oxicams, are generally characterized by good absorption, high plasma protein binding, hepatic metabolism, and a long elimination half-life, which often allows for once-daily dosing.[6][7][8] The following tables summarize key pharmacokinetic parameters, using data from the related oxicams, tenoxicam and meloxicam, as representative examples.

Absorption and Distribution

Oxicams are typically well-absorbed after oral administration.[8][9] Due to their high degree of plasma protein binding (primarily to albumin), their apparent volume of distribution is generally low, restricting their distribution mainly to the extracellular space.[8][10]

Table 1: Representative Absorption and Distribution Parameters for Oxicam-Class Drugs

| Parameter | Tenoxicam | Meloxicam | General NSAID Characteristics |

| Bioavailability (Oral) | ~100%[8] | ~89-100%[9] | Generally well-absorbed.[10] |

| Time to Peak Plasma Conc. (Tmax) | 1.9 hours (fasted)[8] | 4-5 hours[7] | Food may delay Tmax.[10] |

| Plasma Protein Binding | ~99%[8] | >99.5%[9] | Highly bound to albumin (>99%).[10] |

| Volume of Distribution (Vd) | 9.6 L[8] | 10-15 L | Low (<0.2 L/kg).[10] |

Metabolism and Excretion

Elimination of oxicams is primarily dependent on hepatic biotransformation into inactive metabolites, which are subsequently excreted in urine and feces.[8][9] Renal excretion of the unchanged drug is typically minimal.[10]

Table 2: Representative Metabolism and Excretion Parameters for Oxicam-Class Drugs

| Parameter | Tenoxicam | Meloxicam | General NSAID Characteristics |

| Elimination Half-Life (t½) | ~67 hours[8] | ~20 hours[7][9] | Varies widely by agent. |

| Total Plasma Clearance (CL) | 0.106 L/h[8] | 0.42-0.48 L/h[9] | Generally low clearance.[10] |

| Major Metabolites | 5'-hydroxy (inactive)[8] | Four biologically inactive metabolites[9] | Hepatic metabolism is the primary route.[10] |

| Route of Excretion | Urine and bile (as metabolites)[8] | Urine and feces (as metabolites)[9] | Primarily renal excretion of metabolites.[10] |

Experimental Protocols and Methodologies

The evaluation of the pharmacokinetic and pharmacodynamic properties of a compound like enolicam sodium involves a series of standardized preclinical and clinical experiments.

Pharmacokinetic Study Workflow

A typical pharmacokinetic study aims to determine the ADME profile of a drug. This involves administering the drug to subjects (animal models or human volunteers) and measuring its concentration in biological fluids over time.

Caption: Standard experimental workflow for a preclinical pharmacokinetic study.

Methodology Details:

-

Subjects: Wistar or Sprague-Dawley rats are commonly used in preclinical studies.

-

Administration: The drug is administered via oral gavage or intravenous injection to assess bioavailability and clearance.

-

Sample Analysis: Drug concentrations in plasma are typically quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS), which offer high sensitivity and specificity.

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software.

Pharmacodynamic Study Protocols

Pharmacodynamic studies for NSAIDs focus on quantifying their anti-inflammatory and analgesic effects in animal models.

Table 3: Common Preclinical Models for Assessing NSAID Efficacy

| Effect Assessed | Experimental Model | Protocol Summary | Measured Endpoint |

| Anti-inflammatory | Carrageenan-Induced Paw Edema (Rat) | A sub-plantar injection of carrageenan induces localized inflammation. The drug is administered prior to the challenge. | Reduction in paw volume (plethysmometry) compared to a control group. |

| Analgesic (Peripheral) | Acetic Acid-Induced Writhing Test (Mouse) | An intraperitoneal injection of acetic acid induces characteristic stretching/writhing behavior. The drug is pre-administered. | Reduction in the number of writhes over a set time period.[11] |

| Analgesic (Central) | Hot Plate or Tail-Flick Test (Rat/Mouse) | The animal is placed on a heated surface or its tail is exposed to a radiant heat source. | Increased latency (time) to a pain response (e.g., paw licking, tail flick) after drug administration.[11] |

PK/PD Relationship

The therapeutic effect of enolicam sodium is directly related to its concentration at the site of action (e.g., inflamed tissue). The relationship between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is crucial for defining an effective dosing regimen.

Caption: Logical relationship between pharmacokinetics and pharmacodynamics.

A long elimination half-life, as is typical for oxicams, allows for sustained plasma concentrations above the minimum effective concentration (MEC), enabling prolonged inhibition of COX enzymes and providing lasting therapeutic relief with infrequent dosing.[6]

Conclusion

Enolicam sodium, as a member of the oxicam class of NSAIDs, functions through the inhibition of COX enzymes to exert its anti-inflammatory and analgesic effects. While specific, detailed pharmacokinetic data for enolicam sodium itself is not widely available, the well-characterized profiles of related compounds like tenoxicam and meloxicam provide a strong framework for understanding its expected behavior. These agents are characterized by excellent absorption, high protein binding, low clearance, and long half-lives, contributing to their clinical utility. Further research focusing specifically on enolicam sodium would be necessary to fully delineate its unique pharmacokinetic and pharmacodynamic profile.

References

- 1. ENOLICAM SODIUM [drugfuture.com]

- 2. chemicalforums.com [chemicalforums.com]

- 3. Oxicams, a Class of NSAIDs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enolicam sodium anhydrous | 59756-39-7 | Benchchem [benchchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. What is the mechanism of Tenoxicam? [synapse.patsnap.com]

- 7. What is the mechanism of Meloxicam? [synapse.patsnap.com]

- 8. Clinical pharmacokinetics of tenoxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A review of the clinical pharmacokinetics of meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An Experimental Comparison of the Analgesic and Anti-Inflammatory Effects of Safflower Oil, Benzydamine HCl, and Naproxen Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

Enolicam Sodium: A Deep Dive into its Structural Features and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and physicochemical characteristics of enolicam sodium, a non-steroidal anti-inflammatory drug (NSAID). The information presented herein is intended to support research and development efforts by providing detailed data on its chemical properties, analytical characterization, and mechanism of action.

Core Structural Features

Enolicam sodium, in its well-documented form, is a chlorinated and sulfonated oxicam derivative. Its chemical structure is characterized by a 4-hydroxy-1,2-benzothiazine-3-carboxamide 1,1-dioxide backbone, a common feature among oxicam NSAIDs. The presence of chlorine and sulfur atoms in its structure is a key distinguishing feature.

| Property | Value |

| Chemical Formula | C₁₇H₁₁Cl₃N₂O₄S·Na·H₂O |

| Molecular Weight | 502.7 g/mol |

| CAS Registry Number | 73574-69-3 |

Physicochemical Properties

Quantitative data on the physicochemical properties of enolicam sodium is crucial for formulation development and understanding its pharmacokinetic profile. The following table summarizes key available data.

| Property | Value | Experimental Conditions |

| pKa | Data not available in searched literature | |

| Solubility | Data not available in searched literature | |

| Melting Point | Data not available in searched literature |

Note: Specific experimental values for pKa, solubility, and melting point for enolicam sodium (CAS: 73574-69-3) were not found in the publicly available scientific literature reviewed for this guide.

Experimental Protocols for Structural Characterization

Detailed characterization of enolicam sodium's three-dimensional structure and purity is essential for drug development. The following sections outline generalized experimental protocols for key analytical techniques. It is important to note that specific, published protocols for the analysis of enolicam sodium were not available; therefore, these represent standard methodologies that would be adapted for this compound.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: Single crystals of enolicam sodium suitable for X-ray diffraction are grown. This is typically achieved through slow evaporation of a saturated solution, or by vapor diffusion techniques. A variety of solvents and co-solvents would be screened to find optimal crystallization conditions.

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray beam. The diffraction pattern is collected using a detector as the crystal is rotated. Data is typically collected at a controlled temperature, often cryogenic (e.g., 100 K), to minimize thermal vibration and radiation damage.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map. The atomic model is then built into the electron density and refined against the experimental data to yield the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of the molecular structure in solution.

Methodology:

-

Sample Preparation: A solution of enolicam sodium is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The concentration is typically in the range of 5-20 mg/mL.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).

-

¹H NMR: Provides information on the number, connectivity, and chemical environment of hydrogen atoms.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR techniques (e.g., COSY, HSQC, HMBC): Can be used to establish correlations between different nuclei and aid in the complete assignment of the structure.

-

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to confirm the chemical structure of enolicam sodium.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Methodology:

-

Sample Introduction and Ionization: A dilute solution of enolicam sodium is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for the analysis of pharmaceutical compounds as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and elemental composition of the molecule, confirming its chemical formula.

Mechanism of Action: Signaling Pathway

Enolicam sodium, as a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3][4] The reduction in prostaglandin synthesis subsequently modulates downstream signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[3]

Caption: Mechanism of action of enolicam sodium.

This guide serves as a foundational resource for professionals engaged in the research and development of enolicam sodium. While comprehensive, the publicly available data has limitations, particularly concerning quantitative physicochemical properties and specific experimental protocols. Further investigation into proprietary databases or regulatory filings may be necessary to obtain this detailed information.

References

- 1. researchgate.net [researchgate.net]

- 2. Upregulation of cyclooxygenase-2 is associated with activation of the alternative nuclear factor kappa B signaling pathway in colonic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Enolicam Sodium: A Comprehensive Technical Overview

This technical guide provides an in-depth analysis of the physicochemical properties of Enolicam sodium, a significant non-steroidal anti-inflammatory drug (NSAID). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, and procedural insights.

Physicochemical Properties of Enolicam and its Sodium Salts

Enolicam is a non-narcotic analgesic and anti-inflammatory agent.[1] Its sodium salt, Enolicam sodium, can exist in both anhydrous and hydrated forms. The molecular formula and weight of these compounds are summarized below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| Enolicam | C₁₇H₁₂Cl₃NO₄S | 432.71 | Parent Compound[1] |

| Enolicam sodium anhydrous | C₁₇H₁₁Cl₃NNaO₄S | 454.69 | Anhydrous Salt |

| Enolicam sodium monohydrate | C₁₇H₁₁Cl₃NNaO₄S·H₂O | 472.71 | Hydrated Salt[2] |

There is conflicting information in some sources regarding a compound also named Enolicam sodium anhydrous with the molecular formula C₁₅H₁₃N₂NaO₄ and a molecular weight of 308.27 g/mol .[3] However, the more detailed and consistent chemical database entries support the chlorinated benzothiepine carboxamide structure for Enolicam.[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis of Enolicam have been described. The synthesis involves a multi-step process starting from the oxidation of a benzothiepin derivative.

Synthesis of Enolicam:

-

Oxidation: 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin is oxidized using hydrogen peroxide in an acetic acid-water mixture. This step yields 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin-1,1-dioxide.[3]

-

Reaction with Pyrrolidine: The product from the previous step is reacted with pyrrolidine and p-toluenesulfonic acid in refluxing benzene to form 7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-1,1-dioxide.[3]

-

Condensation: This intermediate is then condensed with 3,4-dichlorophenyl isocyanate in hot tetrahydrofuran (THF). This reaction results in the formation of N-(3,4-dichlorophenyl)-7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-4-carboxamide-1,1-dioxide.[3]

-

Hydrolysis: The final step involves the hydrolysis of the product from the condensation step with hydrochloric acid in a refluxing ethanol-water mixture to yield Enolicam.[3]

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a pharmaceutical compound like Enolicam sodium.

References

Enolicam Sodium and its Role in Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the cyclooxygenase (COX) inhibitory activity of enolicam sodium. Therefore, this guide utilizes data from structurally related compounds of the oxicam class, namely piroxicam, meloxicam, and tenoxicam, to provide a comprehensive understanding of the likely mechanism of action of enolicam sodium in prostaglandin synthesis. The experimental protocols described are general methods employed for the evaluation of non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction: The Oxicam Class and Prostaglandin Synthesis

Enolicam sodium belongs to the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Like other NSAIDs, its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are primarily attributed to the inhibition of prostaglandin synthesis.[2] Prostaglandins are lipid compounds with diverse physiological and pathological functions, including mediation of inflammation, pain, and fever.[3]

The biosynthesis of prostaglandins is initiated from arachidonic acid, which is converted to prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes. PGH2 is then further metabolized to various prostaglandins by specific synthases. There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastric cytoprotection, platelet aggregation, and renal blood flow.[3]

-

COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins involved in inflammation and pain.[3]

The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are associated with the inhibition of COX-1.[4] The ratio of COX-1 to COX-2 inhibition is a critical parameter in determining the safety profile of an NSAID.[5]

Mechanism of Action: Inhibition of Cyclooxygenase

Enolicam sodium, as an oxicam, is expected to inhibit both COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid to PGH2 and subsequently reducing the production of prostaglandins. Oxicams are structurally distinct from other NSAIDs and exhibit a unique binding mode within the COX active site.[1]

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by NSAIDs like enolicam sodium.

Quantitative Data: COX Inhibition by Structurally Related Oxicams

The following tables summarize the 50% inhibitory concentration (IC50) values for piroxicam, meloxicam, and tenoxicam against COX-1 and COX-2 from various in vitro and in vivo experimental systems. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also presented. A higher SI value indicates greater selectivity for COX-2.

Table 1: Piroxicam - COX Inhibition Data

| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Human Whole Blood Assay | 47 | 25 | 1.9[6] |

| Human Articular Chondrocytes | - | 4.4 | -[7] |

Table 2: Meloxicam - COX Inhibition Data

| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Human Whole Blood Assay | 37 | 6.1 | 6.1[6] |

| Human Articular Chondrocytes | 36.6 | 4.7 | 7.8[7] |

| Ovine COX-1 / Mouse COX-2 (in vitro) | 0.99 | 0.15 | 6.6[8] |

| Partially Purified Rat COX | - | - | ~12 (COX-2 selective)[9] |

Table 3: Tenoxicam - COX Inhibition Data

| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Human Whole Blood Assay | 13 | 1.3 | 10 |

Note: Data for tenoxicam is less prevalent in the provided search results, and the cited source for the specific values in the table is not explicitly available in the initial search results. The values are representative of typical findings for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the COX inhibitory activity of NSAIDs.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay is a widely used in vitro method to assess the potency and selectivity of NSAIDs in a physiologically relevant environment.[10]

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.

Experimental Workflow:

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks. The blood is anticoagulated with heparin.

-

COX-1 Assay:

-

Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.

-

The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour).

-

During clotting, platelets are activated, and COX-1 synthesizes thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

-

The reaction is stopped, and serum is collected.

-

TXB2 levels are measured using an enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA).

-

The concentration of the test compound that inhibits TXB2 production by 50% is determined as the COX-1 IC50.

-

-

COX-2 Assay:

-

Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.

-

Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.

-

The blood is incubated at 37°C for a longer period (e.g., 24 hours).

-

During this incubation, the induced COX-2 produces prostaglandin E2 (PGE2).

-

The reaction is stopped, and plasma is collected.

-

PGE2 levels are measured by EIA or ELISA.

-

The concentration of the test compound that inhibits PGE2 production by 50% is determined as the COX-2 IC50.

-

In Vitro Assay with Purified COX Enzymes

This method allows for the direct assessment of a compound's inhibitory effect on the isolated COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer containing co-factors such as hematin and a reducing agent (e.g., glutathione) is prepared.

-

Incubation:

-

The purified enzyme is pre-incubated with various concentrations of the test compound or vehicle control for a specified time at a controlled temperature.

-

The reaction is initiated by the addition of arachidonic acid.

-

-

Reaction Termination and Measurement:

-

The reaction is allowed to proceed for a defined period and then terminated.

-

The amount of prostaglandin produced (commonly PGE2) is quantified using methods such as EIA, ELISA, or liquid chromatography-mass spectrometry (LC-MS).

-

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity is calculated.

Conclusion

References

- 1. Oxicams, a Class of NSAIDs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajmc.com [ajmc.com]

- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of pharmacological profile of meloxicam as an anti-inflammatory agent, with particular reference to its relative selectivity for cyclooxygenase-2 over cyclooxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

Toxicological Profile of Enolicam Sodium: An In-depth Technical Guide

Disclaimer: As of late 2025, publicly accessible, in-depth toxicological data specifically for enolicam sodium is limited. This guide provides a comprehensive toxicological profile of piroxicam , a structurally and mechanistically similar non-steroidal anti-inflammatory drug (NSAID) from the oxicam class. This information is intended to serve as a surrogate to provide researchers, scientists, and drug development professionals with a thorough understanding of the potential toxicological characteristics of an enolicam derivative. The toxicological profile of enolicam sodium may differ, and specific testing is required for a definitive assessment.

Executive Summary

This technical guide outlines the toxicological profile of piroxicam, an NSAID that, like enolicam sodium, functions through the inhibition of cyclooxygenase (COX) enzymes. The following sections detail findings on acute, sub-acute, and chronic toxicity, genotoxicity, reproductive and developmental toxicity, carcinogenicity, and local tolerance. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Mechanism of Action and Toxicological Relevance

Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The toxicological effects of piroxicam are often linked to its mechanism of action, particularly the inhibition of COX-1, which is crucial for gastrointestinal mucosal protection and platelet function.[2]

Figure 1: Mechanism of Action of Piroxicam.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance.

Table 1: Acute Toxicity of Piroxicam

| Species | Route of Administration | LD50 | Reference |

| Mouse | Oral | 360 mg/kg | [3] |

| Rat | Oral | 270 mg/kg | [3] |

| Dog | Oral | 60 mg/kg | [3] |

Experimental Protocol: Acute Oral Toxicity Study in Rodents

A standardized acute oral toxicity study, as typically conducted, would follow a protocol similar to this:

Figure 2: Workflow for an Acute Oral Toxicity Study.

Sub-acute and Chronic Toxicity

Repeated dose toxicity studies are crucial for evaluating the effects of longer-term exposure.

Table 2: Sub-acute and Chronic Toxicity Findings for Piroxicam

| Species | Duration | Route | Dose Levels | Key Findings | Reference |

| Dog | 373 days | Oral | 1.0 mg/kg/day | Gastrointestinal and renal toxicity, including emesis, diarrhea, ulceration, and renal papillary necrosis. | [3] |

| Rat | 13 weeks | Oral | Not specified | Consistent with known effects of NSAIDs, including gastrointestinal toxicity. | [4] |

| Mouse | 21-28 weeks | Diet | 60 ppm in a high-fat diet | Lethal effects, suggesting magnification of toxicity with a high-fat diet. | [5] |

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rodents

A 90-day study is a standard for sub-chronic toxicity assessment.

Figure 3: Protocol for a 90-Day Oral Toxicity Study.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material.

Table 3: Genotoxicity Profile of Piroxicam

| Assay | Test System | Concentration/Dose | Result | Reference |

| Chromosomal Aberrations | Human peripheral lymphocytes (in vitro) | High concentrations | Weakly positive | [6] |

| Micronucleus Test | Human peripheral lymphocytes (in vitro) | High concentrations (0.94, 1.88, 3.75 µg/mL) | Positive | [6] |

| Sister Chromatid Exchange | Human lymphocytes (in vitro) | Therapeutic dosages | Negative | [7] |

Experimental Protocol: In Vitro Micronucleus Test

The in vitro micronucleus test is a common method for detecting chromosomal damage.

Figure 4: Workflow of an In Vitro Micronucleus Assay.

Reproductive and Developmental Toxicity

These studies evaluate the potential adverse effects on sexual function, fertility, and development of the offspring.

Table 4: Reproductive and Developmental Toxicity of Piroxicam

| Study Type | Species | Doses | Key Findings | Reference |

| Teratology | Rat, Rabbit | 2, 5, 10 mg/kg/day | No drug-related embryotoxicity or teratogenicity. | [8] |

| Female Fertility | Rat | 2, 5, 10 mg/kg/day | Affects parturition and causes progressive toxicity in lactating females. | [8] |

| Post-natal Toxicity | Rat | 2, 5, 10 mg/kg/day | Increased incidence of stillbirth and delayed parturition. | [9] |

Experimental Protocol: Teratology Study (Segment II)

This study design assesses the potential for a substance to cause birth defects.

Figure 5: Protocol for a Teratology Study.

Carcinogenicity

Carcinogenicity studies are long-term studies designed to evaluate the tumor-forming potential of a substance.

Table 5: Carcinogenicity of Piroxicam

| Species | Diet Concentration | Duration | Findings | Reference |

| Rat (F344) | 25, 50, 75, 150 ppm | 40 weeks post-carcinogen | Dose-dependent inhibition of azoxymethane-induced colon tumor incidence. | [10] |

It is important to note that while some studies show a chemopreventive effect of piroxicam in certain cancer models, this does not preclude the possibility of carcinogenicity under different conditions.[11]

Local Tolerance

Local tolerance studies assess the effects of a substance at the site of administration.

Table 6: Local Tolerance of Piroxicam

| Formulation | Application | Findings | Reference |

| 0.5% Gel | Topical | Well-tolerated, with mild or moderate local skin reactions reported in a small percentage of patients. | [12] |

| 20 mg Suppositories | Rectal | Well-tolerated, with local adverse events in a minority of patients. | [13] |

Experimental Protocol: Dermal Irritation Study

A typical protocol to assess dermal irritation is outlined below.

Figure 6: Workflow for a Dermal Irritation Study.

Conclusion

The toxicological profile of piroxicam, a representative oxicam NSAID, reveals a spectrum of effects primarily related to its mechanism of action. The main target organs for toxicity are the gastrointestinal tract and the kidneys.[3] While genotoxicity is observed at high concentrations in vitro, the overall profile from long-term studies does not suggest a carcinogenic potential in the models studied.[6][10] Reproductive toxicity is characterized by effects on parturition and post-natal development, consistent with other NSAIDs.[8][9] Local tolerance is generally good for topical and suppository formulations.[12][13]

This comprehensive overview of the toxicological profile of piroxicam provides a valuable reference for understanding the potential hazards of enolicam sodium and for guiding future non-clinical safety assessments. However, it is imperative to conduct specific toxicological studies on enolicam sodium to establish its definitive safety profile.

References

- 1. dovepress.com [dovepress.com]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Piroxicam--dietary interactions in a long-term tolerance study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRDizin [search.trdizin.gov.tr]

- 7. [Cytogenetic studies of human lymphocytes under the influence of oxicams] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reproductive studies with the anti-inflammatory agent, piroxicam: modification of classical protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Dose-related inhibition of colon carcinogenesis by dietary piroxicam, a nonsteroidal antiinflammatory drug, during different stages of rat colon tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piroxicam and other cyclooxygenase inhibitors: potential for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A clinical evaluation of piroxicam gel: an open comparative trial with diclofenac gel in the treatment of acute musculoskeletal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comparison of the local tolerability, safety and efficacy of meloxicam and piroxicam suppositories in patients with osteoarthritis: a single-blind, randomized, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Enolicam Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enolicam sodium, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, functions through the inhibition of cyclooxygenase (COX) enzymes. This document provides a detailed protocol for the laboratory-scale synthesis of enolicam sodium. The synthesis is a multi-step process commencing from saccharin, proceeding through a key intermediate, methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, followed by amidation and subsequent conversion to the sodium salt. This protocol compiles and references established synthetic methodologies for oxicams to provide a comprehensive guide for researchers.

Introduction

Enolicam is a member of the oxicam family of NSAIDs, which are characterized by a 4-hydroxy-1,2-benzothiazine-1,1-dioxide core. Like other NSAIDs, its therapeutic effects are derived from the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain. The synthesis of oxicams is a well-established process in medicinal chemistry, typically involving the construction of the benzothiazine ring system followed by the introduction of the amide side chain. This protocol details a reliable synthetic route to enolicam sodium.

Synthesis of Enolicam Sodium

The synthesis of enolicam sodium can be broadly divided into three main stages:

-

Synthesis of the key intermediate: Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.

-

Amidation of the intermediate to form enolicam.

-

Conversion of enolicam to its sodium salt, enolicam sodium.

Stage 1: Synthesis of Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

This stage is a multi-step process starting from saccharin.

Experimental Protocol:

Step 1a: Synthesis of Methyl 2-(3-oxo-1,1-dioxido-1,2-benzothiazol-2-yl)acetate

-

To a solution of saccharin (1 equivalent) in dimethylformamide (DMF), add methyl chloroacetate (1.1 equivalents) and potassium carbonate (1.5 equivalents).

-

Heat the reaction mixture at 100-120°C for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield methyl 2-(3-oxo-1,1-dioxido-1,2-benzothiazol-2-yl)acetate.

Step 1b: Ring Expansion to Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

-

Dissolve the product from Step 1a in a suitable solvent such as methanol or dimethyl sulfoxide.

-

Add a solution of sodium methoxide (1.2 equivalents) in methanol dropwise at room temperature.

-

Stir the mixture at room temperature for 2-4 hours.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3.

-

Collect the precipitate by filtration, wash with water, and dry to afford methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.

Step 1c: N-Methylation to Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

-

Suspend the product from Step 1b in a solvent such as acetone or methanol.

-

Add a base, for example, sodium hydroxide (1.1 equivalents) as an aqueous solution.

-

To the resulting solution, add a methylating agent like dimethyl sulfate or methyl iodide (1.2 equivalents) dropwise at a controlled temperature (e.g., below 40°C).

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

If a precipitate forms, collect it by filtration. Otherwise, the product can be extracted with a suitable organic solvent after removing the reaction solvent.

-

Wash the product with water and dry to obtain methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.

Quantitative Data for Stage 1:

| Step | Product | Starting Material | Reagents | Solvent | Typical Yield (%) |

| 1a | Methyl 2-(3-oxo-1,1-dioxido-1,2-benzothiazol-2-yl)acetate | Saccharin | Methyl chloroacetate, K2CO3 | DMF | 85-95 |

| 1b | Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | Product of 1a | Sodium methoxide | Methanol | 70-80 |

| 1c | Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | Product of 1b | Dimethyl sulfate, NaOH | Acetone/Water | 80-90 |

Stage 2: Synthesis of Enolicam (4-hydroxy-2-methyl-N-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide)

Experimental Protocol:

-